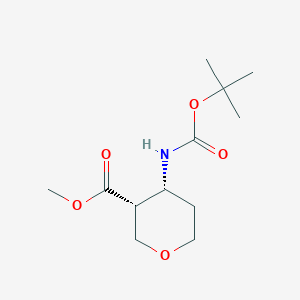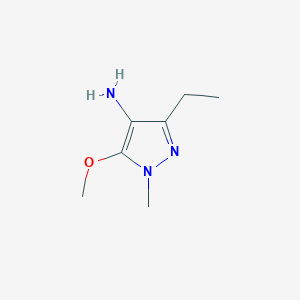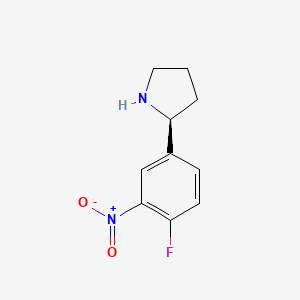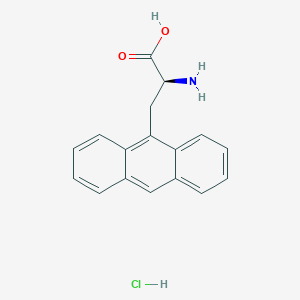
(S)-2-Amino-3-(anthracen-9-yl)propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-3-(anthracen-9-yl)propanoic acid hydrochloride is a chiral amino acid derivative with an anthracene moiety attached to the alpha carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(anthracen-9-yl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 9-anthraldehyde, which is commercially available or can be synthesized from anthracene.
Knoevenagel Condensation: 9-Anthraldehyde undergoes a Knoevenagel condensation with a suitable amino acid derivative, such as glycine or alanine, in the presence of a base like piperidine.
Reduction: The resulting product is then reduced using a reducing agent like sodium borohydride to yield the corresponding alcohol.
Hydrolysis and Decarboxylation: The alcohol is hydrolyzed and decarboxylated to form the desired amino acid derivative.
Hydrochloride Formation: Finally, the amino acid derivative is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-3-(anthracen-9-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The amino acid can be reduced to form the corresponding alcohol or amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form extended conjugated systems.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Coupling: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and boronic acids.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Coupling: Extended conjugated systems with enhanced photophysical properties.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-3-(anthracen-9-yl)propanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules with unique properties.
Biology: Investigated for its potential as a fluorescent probe due to the anthracene moiety’s strong fluorescence.
Medicine: Explored for its potential as a drug candidate or a precursor to bioactive compounds.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-3-(anthracen-9-yl)propanoic acid hydrochloride depends on its specific application. In biological systems, the compound may interact with proteins or nucleic acids through non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. The anthracene moiety can also participate in photophysical processes, such as fluorescence and energy transfer, making it useful in imaging and sensing applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Anthraldehyde: A precursor in the synthesis of (S)-2-Amino-3-(anthracen-9-yl)propanoic acid hydrochloride.
Anthracene: The parent compound with similar photophysical properties.
Anthraquinone: An oxidized derivative of anthracene with different chemical reactivity.
Uniqueness
This compound is unique due to the presence of both an amino acid and an anthracene moiety in a single molecule. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C17H16ClNO2 |
|---|---|
Molekulargewicht |
301.8 g/mol |
IUPAC-Name |
(2S)-2-amino-3-anthracen-9-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C17H15NO2.ClH/c18-16(17(19)20)10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15;/h1-9,16H,10,18H2,(H,19,20);1H/t16-;/m0./s1 |
InChI-Schlüssel |
MMZZUNBMDQQUDS-NTISSMGPSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C[C@@H](C(=O)O)N.Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


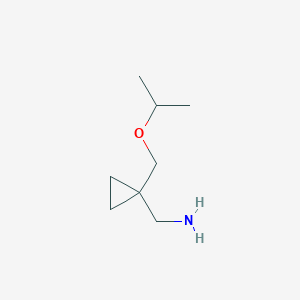

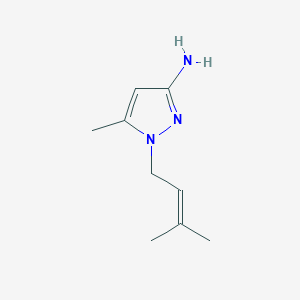

![1-{[1-(4-Chlorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13337525.png)
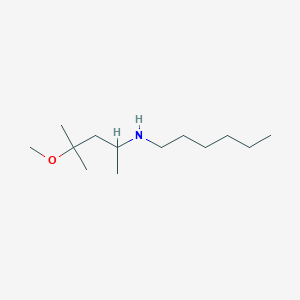
![2-Amino-4,4-difluoro-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one](/img/structure/B13337545.png)
![9,11-Dichlorodibenzo[b,f][1,4]thiazepine](/img/structure/B13337547.png)
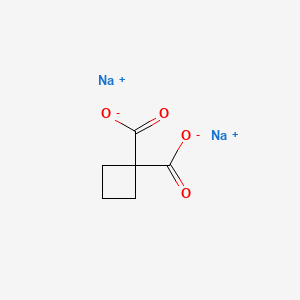
![2-(3-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B13337557.png)
